4-benzyl-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
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Overview
Description
4-benzyl-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a complex organic compound with a unique structure that includes a benzyl group, a chlorophenyl group, and a hexahydrothieno[3,4-b]pyrazin-2(1H)-one core with a 6,6-dioxide functional group
Preparation Methods
The synthesis of 4-benzyl-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Thieno[3,4-b]pyrazine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl and Chlorophenyl Groups: These groups can be introduced via substitution reactions using benzyl halides and chlorophenyl reagents.
Oxidation to Form the 6,6-Dioxide: The final step involves the oxidation of the thieno[3,4-b]pyrazine core to introduce the 6,6-dioxide functional group. Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under controlled conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
4-benzyl-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups present in the compound.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Cyclization: The core structure can undergo cyclization reactions to form new ring systems.
Common reagents and conditions for these reactions include oxidizing agents like m-CPBA, reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-benzyl-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design and development, particularly for its interactions with biological targets.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: Its unique structure may impart interesting properties to materials, making it useful in the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-benzyl-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. For example, it could inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways involved would depend on the specific context of its application.
Comparison with Similar Compounds
Similar compounds to 4-benzyl-1-(3-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide include other thieno[3,4-b]pyrazine derivatives and compounds with similar functional groups. These compounds may share some chemical properties and reactivity but differ in their specific applications and biological activities. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-4-(3-chlorophenyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c20-15-7-4-8-16(9-15)22-18-13-26(24,25)12-17(18)21(11-19(22)23)10-14-5-2-1-3-6-14/h1-9,17-18H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLNIILPFUOPOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=O)CN2CC3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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